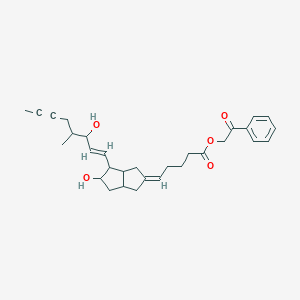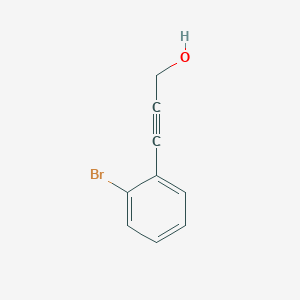
3-(2-Bromophenyl)prop-2-yn-1-ol
Overview
Description
“3-(2-Bromophenyl)prop-2-yn-1-ol” is a chemical compound with the CAS Number: 116509-98-9 . It has a molecular weight of 211.06 and its IUPAC name is 3-(2-bromophenyl)-2-propyn-1-ol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H7BrO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,7H2 . This indicates that the compound consists of a bromophenyl group attached to a propynol group .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . The compound’s exact physical and chemical properties such as melting point, boiling point, and density are not specified .Scientific Research Applications
Synthesis and Transformation into Other Compounds :
- Used in Pd-mediated α-arylation to produce 4-aryl-2-naphthols, further transformable into photochromic naphthopyrans (Aiken, Armitage, Gabbutt, & Heron, 2015).
- Involved in carbonyl propargylation or allenylation processes with tin(II) halides, leading to the synthesis of 1-substituted but-3-yn-1-ols and buta-2,3-dien-1-ols (Masuyama, Ito, Fukuzawa, Terada, & Kurusu, 1998).
Nonlinear Optical Properties :
- Chalcone derivatives containing bromophenyl groups were investigated for third-order nonlinear optical properties using picosecond pulses, indicating potential for nonlinear optical applications (D’silva, Podagatlapalli, Rao, & Dharmaprakash, 2012).
Structural and Spectroscopic Analysis :
- Several studies have focused on the crystal structure and spectroscopic analysis of various bromophenyl-propenone derivatives, contributing to understanding their molecular arrangement and potential applications in materials science and molecular engineering (Thanigaimani et al., 2015), (Shkir et al., 2019).
Antifungal and Antibacterial Applications :
- Some derivatives of prop-2-yn-1-ols, including those with bromophenyl groups, showed effectiveness against fungal plant pathogens and possess antibacterial activities (Arnoldi et al., 1982), (Suwunwong et al., 2009).
Chemical Synthesis and Catalysis :
- The compound is also involved in the synthesis of enynes using vinyl bromides and alkynes, and in gold-catalyzed tandem-annulation of 3-(2-azidophenyl)prop-2-yn-1-ols with aldehydes for synthesizing heterocycles (Feuerstein, Chahen, Doucet, & Santelli, 2006), (Zhang et al., 2016).
Safety and Hazards
properties
IUPAC Name |
3-(2-bromophenyl)prop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDNOCLQNOYLPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#CCO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403033 | |
| Record name | 3-(2-bromophenyl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116509-98-9 | |
| Record name | 3-(2-bromophenyl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



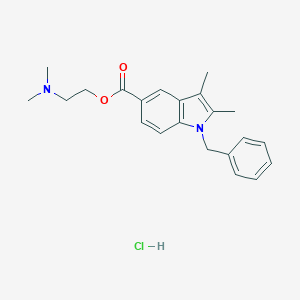
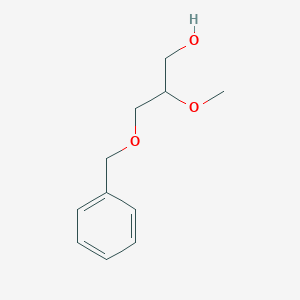
![8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione](/img/structure/B53694.png)
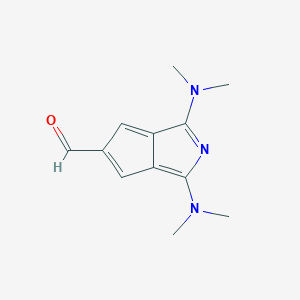
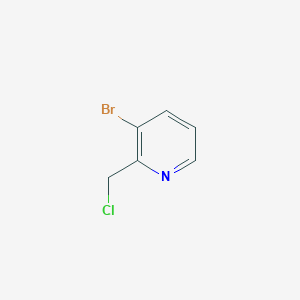
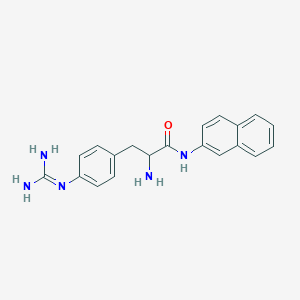

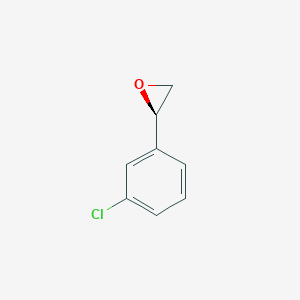
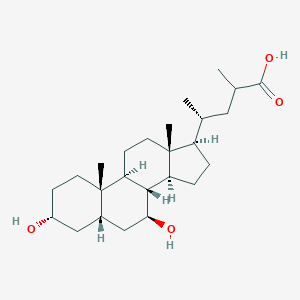

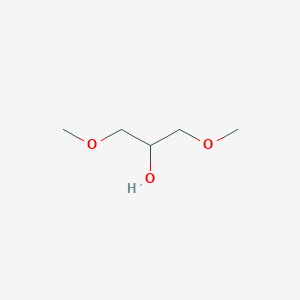
![S-[4-[(2-aminoethylamino)sulfanylcarbonylamino]anilino] N-[2-[[2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetyl]amino]ethyl]carbamothioate](/img/structure/B53715.png)

